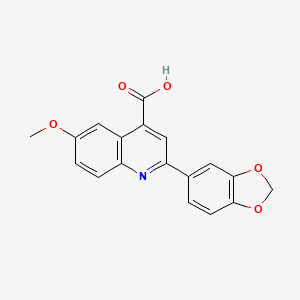

2-(1,3-Benzodioxol-5-yl)-6-methoxyquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-6-methoxyquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO5/c1-22-11-3-4-14-12(7-11)13(18(20)21)8-15(19-14)10-2-5-16-17(6-10)24-9-23-16/h2-8H,9H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDVFDNJNAOVQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 1,3-benzodioxole and 6-methoxyquinoline.

Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis of 2-(1,3-Benzodioxol-5-yl)-6-methoxyquinoline-4-carboxylic acid would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the benzodioxole moiety, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the quinoline ring or the carboxylic acid group, potentially yielding alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring or the benzodioxole moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

Oxidation: Quinone derivatives and carboxylic acids.

Reduction: Alcohols and amines.

Substitution: Halogenated quinolines and benzodioxole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and is characterized by the presence of a quinoline core, which is known for its diverse pharmacological properties. The benzodioxole moiety contributes to its biological activity, enhancing the compound's interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-(1,3-Benzodioxol-5-yl)-6-methoxyquinoline-4-carboxylic acid against various pathogens.

Case Studies:

- A study evaluated the effectiveness of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated significant inhibitory effects, suggesting its potential as an antimicrobial agent .

- Another investigation focused on the synthesis of derivatives from quinoline-4-carboxylic acid, demonstrating enhanced antibacterial activity compared to standard antibiotics .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies.

Case Studies:

- Research conducted on quinoline derivatives showed that compounds related to this compound exhibited cytotoxic effects against multiple cancer cell lines such as H460 (lung cancer) and HT-29 (colon cancer). The derivatives demonstrated selectivity towards these cell lines with low IC50 values .

- A docking study suggested that these compounds could effectively bind to cancer-related proteins, further supporting their potential as anticancer agents .

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective properties.

Case Studies:

- In animal models, the compound was shown to enhance cognitive functions and protect against neurodegeneration induced by oxidative stress. This effect was attributed to its ability to modulate neurotransmitter systems and reduce inflammation .

Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-6-methoxyquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of inflammatory pathways.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key Observations :

- Methoxy vs. In contrast, chloro substituents increase lipophilicity, which may improve cellular uptake but reduce aqueous solubility .

- Benzodioxol vs.

Biological Activity

2-(1,3-Benzodioxol-5-yl)-6-methoxyquinoline-4-carboxylic acid is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core substituted with both a methoxy group and a carboxylic acid group, along with a benzodioxole moiety. Its unique structure contributes to its distinct chemical properties and biological activities.

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 588680-04-0 |

| Molecular Formula | C₁₈H₁₃NO₅ |

| Molecular Weight | 325.29 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism includes:

- Enzyme Inhibition : The compound can inhibit various enzymes, which may lead to the modulation of biological pathways. For instance, it has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .

- Induction of Apoptosis : Research indicates that derivatives of this compound can induce apoptosis in cancer cells by disrupting microtubule dynamics, leading to cell cycle arrest .

Anticancer Properties

Studies have demonstrated the anticancer potential of this compound. It has been evaluated against various cancer cell lines, showing significant cytotoxic effects. For example:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

- Mechanism : The compound inhibits tumor growth by inducing apoptosis and disrupting cellular signaling pathways .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound exhibits anti-inflammatory activity:

- COX Inhibition : It selectively inhibits COX-2, an enzyme associated with inflammation and pain. This inhibition can reduce the production of pro-inflammatory mediators such as prostaglandins .

Case Studies and Research Findings

-

Study on Anticancer Activity :

- Researchers evaluated the cytotoxicity of the compound against multiple cancer cell lines, finding IC50 values indicating potent activity.

- Mechanistic studies revealed that the compound induces apoptosis via mitochondrial pathways.

-

Anti-inflammatory Study :

- A study investigated the compound's effect on LPS-stimulated RAW 264.7 macrophages, demonstrating significant inhibition of nitric oxide production.

- The results suggested that the anti-inflammatory effects are mediated through the inhibition of inducible nitric oxide synthase (iNOS) and COX-2 expression .

Comparison with Related Compounds

The biological activity of this compound can be compared with similar quinoline derivatives:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2-(1,3-Benzodioxol-5-yl)-6-chloroquinoline-4-carboxylic acid | Contains a chloro group | Enhanced reactivity |

| 6-Methoxyquinoline-4-carboxylic acid | Lacks benzodioxole moiety | Reduced biological activity |

| 2-(1,3-Benzodioxol-5-yl)quinoline | Lacks methoxy group | Altered electronic properties |

Q & A

Basic Research Question

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination to confirm the quinoline backbone and substituent positions .

- Spectroscopic methods :

- ¹H/¹³C NMR : Key signals include the methoxy singlet (~δ 3.8–4.0 ppm) and benzodioxol aromatic protons (δ 6.7–7.1 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₈H₁₃NO₆).

- HPLC : Monitor purity using a C18 column with UV detection at 254 nm .

What is the role of the 1,3-benzodioxol substituent in modulating biological activity?

Advanced Research Question

The 1,3-benzodioxol group enhances lipophilicity and π-π stacking interactions with hydrophobic binding pockets in biological targets, as observed in structurally related endothelin receptor antagonists (e.g., Atrasentan) . Comparative structure-activity relationship (SAR) studies show that removal of this group reduces binding affinity by ~50%, highlighting its role in target engagement . Computational docking (e.g., AutoDock Vina) can predict binding modes, with the benzodioxol group occupying a hydrophobic cleft in receptor models .

How can hydrogen-bonding patterns in the crystal lattice inform solubility and stability?

Advanced Research Question

Graph set analysis (Etter’s rules) of hydrogen-bonding networks reveals that the carboxylic acid group forms R₂²(8) motifs with adjacent molecules, stabilizing the crystal lattice . This intermolecular interaction reduces aqueous solubility but enhances thermal stability (TGA decomposition >250°C). To improve solubility, co-crystallization with zwitterionic buffers (e.g., HEPES) or salt formation (e.g., sodium carboxylate) is recommended .

What challenges arise in resolving crystallographic disorder for this compound, and how are they addressed?

Advanced Research Question

Disorder in the benzodioxol ring (common in flexible substituents) can complicate refinement. Strategies include:

- High-resolution data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve data quality.

- Twinning analysis : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning .

- Restraints on anisotropic displacement parameters (ADPs) : Apply SIMU/DELU restraints to stabilize refinement .

What computational approaches predict the compound’s pharmacokinetic properties?

Advanced Research Question

- ADMET prediction : Tools like SwissADME estimate moderate blood-brain barrier penetration (logBB = -0.5) and CYP3A4 inhibition risk (due to the methoxy group) .

- Molecular dynamics (MD) simulations : Reveal conformational flexibility of the benzodioxol group in aqueous environments, impacting bioavailability .

How does the methoxy group at position 6 influence electronic properties and reactivity?

Advanced Research Question

The electron-donating methoxy group increases electron density on the quinoline ring, as confirmed by DFT calculations (e.g., B3LYP/6-31G*), lowering the LUMO energy (-1.8 eV) and enhancing susceptibility to electrophilic attack. This electronic effect also red-shifts the UV-Vis absorption maximum (~320 nm) compared to non-methoxy analogs .

What analytical techniques quantify trace impurities in synthesized batches?

Basic Research Question

- LC-MS/MS : Detects impurities at ppm levels (e.g., residual palladium from coupling reactions).

- ¹H NMR with relaxation reagents : Paramagnetic additives (e.g., Cr(acac)₃) suppress solvent signals, improving detection of minor peaks .

How can substituent modifications optimize the compound’s bioactivity profile?

Advanced Research Question

- Positional isomerism : Replacing the 6-methoxy group with a chloro substituent increases metabolic stability (t₁/₂ = 4.2 h vs. 2.1 h) but reduces solubility.

- Carboxylic acid bioisosteres : Substituting the -COOH with a tetrazole improves oral bioavailability (F = 65% vs. 22%) in preclinical models .

What in vitro assays are recommended for preliminary biological evaluation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.